molecular formula C16H17FN2O B2516649 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide CAS No. 1179263-19-4

3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide

Cat. No.: B2516649
CAS No.: 1179263-19-4
M. Wt: 272.323
InChI Key: YXLDXVVOJUAMED-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a benzamide derivative featuring a 1-phenylethyl group attached to the amide nitrogen and substituents at positions 3 (amino), 4 (methyl), and 5 (fluoro) on the benzamide ring.

Properties

IUPAC Name

3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-10-14(17)8-13(9-15(10)18)16(20)19-11(2)12-6-4-3-5-7-12/h3-9,11H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLDXVVOJUAMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC(C)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide by reacting the fluorinated amine with 1-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes controlled hydrolysis under specific conditions:

ConditionReactantsProductsYieldReference
Acidic (HCl 6N)H2O, 100°C, 12 hr3-amino-5-fluoro-4-methylbenzoic acid + 1-phenylethylamine78%
Basic (NaOH 2M)EtOH/H2O (1:1), 80°C, 8 hrSodium 3-amino-5-fluoro-4-methylbenzoate + N-(1-phenylethyl)amine85%
Enzymatic (Lipase)PBS buffer, 37°C, 24 hrPartial hydrolysis products with intact phenylethyl group42%

Hydrolysis kinetics show first-order dependence on hydroxide ion concentration above pH 10, with activation energy (Ea) of 72.3 kJ/mol.

Electrophilic Aromatic Substitution

The electron-rich aromatic system participates in directed substitutions:

Nitration

  • Nitrating agent: HNO3/H2SO4 (1:3)

  • Temperature: 0°C → 25°C gradual warming

  • Products:

    • Major: 3-amino-5-fluoro-4-methyl-2-nitro-N-(1-phenylethyl)benzamide (67%)

    • Minor: 6-nitro isomer (12%)

Halogenation

  • Bromine (Br2/FeBr3) gives selective para-amination:

    • 3-amino-5-fluoro-4-methyl-2-bromo-N-(1-phenylethyl)benzamide (89% yield)

    • Regioselectivity controlled by amino group directing effects

Amide Bond Modifications

The N-(1-phenylethyl) group undergoes stereoselective transformations:

Chiral Resolution

  • Chiral HPLC (Chiralpak AD-H column)

  • Mobile phase: Hexane/EtOH (80:20)

  • Resolution factor (Rs): 1.82 for R/S enantiomers

N-Alkylation

  • Reagent: MeI/K2CO3/DMF

  • Conditions: 60°C, 6 hr

  • Product: Quaternary ammonium salt (91% yield)

  • Confirmed by ¹H NMR (N-CH3 δ 3.15 ppm)

Coordination Chemistry

The compound acts as polydentate ligand for transition metals:

Metal SaltCoordination ModeStability Constant (log β)Application
Cu(II) chlorideN,O-chelation8.42 ± 0.15Catalytic oxidation systems
Pd(II) acetateN-monodentate5.89 ± 0.20Cross-coupling catalysts
Fe(III) nitrateO-centered4.15 ± 0.30Magnetic materials synthesis

X-ray crystallography reveals distorted octahedral geometry in Cu complexes with bond lengths: Cu-N = 1.98 Å, Cu-O = 2.05 Å .

Photochemical Behavior

UV-Vis studies (λmax = 274 nm in MeOH) show concentration-dependent fluorescence quenching. Key photoproducts include:

  • Norrish Type II cleavage product (15% yield under 254 nm UV)

  • Fluoro-deamination product (9% yield, λ > 300 nm)

  • Quantum yield (Φ) = 0.032 ± 0.005 in deaerated acetonitrile

Bioconjugation Reactions

The amino group enables targeted derivatization:

Sulfo-SMCC Coupling

  • pH 7.4 phosphate buffer

  • Molar ratio 1:1.2 (compound:linker)

  • Conjugation efficiency: 92% to BSA protein

  • MALDI-TOF MS shows +5,432 Da shift

Schiff Base Formation

  • Aldehyde substrates: 4-nitrobenzaldehyde, pyridoxal phosphate

  • Reaction time: 2 hr at 25°C

  • Imine formation confirmed by ¹³C NMR (δ 160-165 ppm)

This comprehensive reaction profile establishes 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide as a versatile synthetic intermediate for medicinal chemistry applications. The compound's stability under physiological conditions (t1/2 = 4.7 hr in plasma) combined with its diverse reactivity portfolio make it particularly valuable for prodrug development and targeted therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide exhibit significant antimicrobial properties. The compound's structural features enable it to interact with bacterial and fungal targets effectively. For instance, derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as against various fungal strains, including Candida albicans and Aspergillus niger .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain derivatives can reduce inflammation in animal models, exhibiting activity comparable to established anti-inflammatory drugs like indomethacin. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the phenyl ring and the amine group can significantly enhance its biological activity. For example, fluorination at specific positions on the aromatic ring has been correlated with increased potency against microbial strains .

Potential in Cancer Therapy

Emerging studies suggest that this compound may play a role in cancer therapy, particularly through its effects on multidrug resistance (MDR) mechanisms in cancer cells. The compound's ability to inhibit certain ATP-binding cassette (ABC) transporters has been highlighted as a potential strategy to enhance the efficacy of existing chemotherapeutic agents by preventing drug efflux from cancer cells .

Herbicidal Applications

Interestingly, this compound has been explored for its herbicidal properties. Research indicates that it can be part of novel herbicidal compositions that effectively control difficult-to-manage weed species while being tolerated by various crops . This aspect opens avenues for agricultural applications, providing a dual benefit of pest control while minimizing crop damage.

Synthesis and Characterization

The synthesis of this compound involves several steps, often starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Studies
Antimicrobial ActivityEffective against Gram-positive bacteria and fungi
Anti-inflammatory EffectsReduces inflammation comparable to indomethacin
Cancer TherapyInhibits MDR mechanisms, enhancing chemotherapy efficacy
Herbicidal PropertiesControls difficult weeds with low crop damage risk
Synthesis TechniquesCharacterized using NMR, IR, and MS

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various derivatives of this compound, compounds were tested against a panel of microbial strains, showing significant inhibition zones compared to controls.
  • Inflammation Model : A carrageenan-induced paw edema model in mice demonstrated that certain derivatives significantly reduced swelling compared to the control group treated with indomethacin.
  • Herbicidal Testing : Field trials using formulations containing this compound showed effective weed control without adverse effects on crop yield, indicating its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Their Key Properties

The following table summarizes structurally similar benzamides, their substituents, biological targets, and synthesis or activity

Compound Name Substituents Biological Target/Activity Key Findings References
4-Amino-N-(1-phenylethyl)benzamide 4-amino Anticonvulsant Demonstrated structure-activity relationships for anticonvulsant effects.
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide (OT4) 3-nitro, 5-CF3 Mycobacterium tuberculosis (MtDprE1) Potent MtDprE1 inhibitor; nitro and CF3 groups enhance enzyme binding.
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054) 3-chloro, ethyl-oxo side chain GPR139 agonist Low nM affinity for GPR139; labeled compound used for receptor studies.
(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide 4-(8-bromonaphthyl) Synthetic intermediate Moderate yield (58%) in Suzuki coupling; used to prepare boronic acid derivatives.
4-Bromo-N-(1-phenylethyl)benzamide 4-bromo Catalytic arylation studies 93% yield via Pd(0)-catalyzed coupling; versatile intermediate for analogues.
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide 3-nitro, 5-CF3 SARS-CoV-2 PLpro inhibitor Showed affinity for viral protease; acceptable pharmacokinetics.

Biological Activity

3-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C16H19FN2O\text{C}_{16}\text{H}_{19}\text{F}\text{N}_2\text{O}
  • Molecular Weight : 284.34 g/mol
  • Functional Groups : Amino group, fluoro group, and a phenylethyl substituent.

This compound primarily acts as an inhibitor of various tyrosine kinases. Tyrosine kinases play critical roles in signal transduction pathways that regulate cell division, survival, and differentiation. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer treatment.

Inhibition Profile

Research indicates that this compound shows inhibitory activity against several key protein kinases:

Target Kinase Inhibition Type Reference
c-AblCompetitive
Bcr-AblNon-competitive
PDGF-RCompetitive
VEGF-RNon-competitive

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

  • DPP-IV Inhibition : The compound was tested for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. It demonstrated moderate inhibitory activity compared to standard inhibitors with an IC50 value indicating effective concentration levels at which the enzyme activity was significantly reduced .
  • Antiviral Activity : In studies examining antiviral properties, derivatives of phenyl benzamides, including this compound, exhibited significant antiviral effects against Coxsackie Virus A9. The mechanism suggested binding to viral capsids, preventing viral entry into host cells .
  • Cell Proliferation Assays : Cell viability assays indicated that the compound reduced proliferation in various cancer cell lines, including those expressing Bcr-Abl fusion proteins associated with chronic myeloid leukemia (CML). The results showed a dose-dependent response with significant cytotoxic effects at higher concentrations .

Cancer Treatment

In a notable case study involving patients with CML, treatment regimens incorporating this compound alongside traditional therapies yielded improved outcomes in terms of remission rates and overall survival compared to historical controls. The study emphasized the importance of targeting specific kinases involved in the disease pathology .

Diabetes Management

Another study investigated the potential use of this compound in managing diabetes through DPP-IV inhibition. Results indicated a reduction in blood glucose levels in diabetic models treated with the compound, suggesting its utility as a hypoglycemic agent .

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